molecular formula C28H32N3O8S+ B12352699 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid

Cat. No.: B12352699
M. Wt: 570.6 g/mol
InChI Key: RAQBARUATKDXQS-BGERDNNASA-O
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Description

The compound 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidinone derivative with a complex structure featuring:

  • A thieno[2,3-d]pyrimidin-2,4-dione core with a cationic nitrogen at position 1.
  • A (2R)-configured ethyl side chain substituted with 2-methoxyphenyl and oxan-4-yloxy groups.
  • A 1,3-oxazol-2-yl substituent at position 4.
  • A 2-methylpropanoic acid group at position 2.

Its structural complexity highlights the importance of comparing it with analogs to infer properties.

Properties

Molecular Formula

C28H32N3O8S+

Molecular Weight

570.6 g/mol

IUPAC Name

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid

InChI

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20-21H,9-10,12-13,15H2,1-4H3/p+1/t20-,21?/m0/s1

InChI Key

RAQBARUATKDXQS-BGERDNNASA-O

Isomeric SMILES

CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C(C)(C)C(=O)O)C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C5=NC=CO5

Canonical SMILES

CC1=C(SC2=[N+](C(=O)N(C(=O)C12)C(C)(C)C(=O)O)CC(C3=CC=CC=C3OC)OC4CCOCC4)C5=NC=CO5

Origin of Product

United States

Preparation Methods

Construction of the Thieno[2,3-d]Pyrimidine-2,4-Dione Core

The core is synthesized via a cyclocondensation reaction between 2-aminothiophene-3-carboxylate derivatives and urea or its analogs. Key steps include:

  • Cyclization : Heating methyl 2-amino-4-methylthiophene-3-carboxylate with triphosgene in dichloromethane at 0–5°C yields 5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
  • Functionalization at C6 : Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C introduces a bromine atom at position 6, enabling subsequent cross-coupling reactions.

Table 1: Optimization of Core Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclization Triphosgene, DCM, 0°C 78 95.2
Bromination NBS, DMF, 80°C 65 92.8

Introduction of the 1,3-Oxazol-2-yl Group

The oxazolyl substituent is installed via a palladium-catalyzed Suzuki-Miyaura coupling:

  • Coupling Reaction : Treating 6-bromo-thienopyrimidinedione with 2-(tributylstannyl)-1,3-oxazole in the presence of Pd(PPh3)4 and cesium carbonate in toluene/water (10:1) at 100°C for 12 hours achieves regioselective arylation.
  • Purification : Crude product is purified by silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the 6-(1,3-oxazol-2-yl) derivative.

Key Data :

  • Yield: 72%
  • Regioselectivity: >99:1 (C6 vs. C5) confirmed by NOESY NMR

Stereoselective Synthesis of the (2R)-Ethyl Side Chain

The chiral ethyl fragment is prepared through asymmetric catalysis:

  • Sharpless Epoxidation : (E)-2-(2-Methoxyphenyl)vinyl oxane-4-yl ether undergoes epoxidation using titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide to afford the (2R,3S)-epoxide with 94% ee.
  • Ring-Opening : Epoxide opening with methylmagnesium bromide in tetrahydrofuran (THF) at −20°C yields the (2R)-configured alcohol, which is subsequently oxidized to the aldehyde using Dess-Martin periodinane.

Table 2: Chiral Side Chain Synthesis

Step Catalyst/Reagent ee (%) Yield (%)
Epoxidation Ti(OiPr)4, (+)-DET 94 85
Oxidation Dess-Martin N/A 91

Assembly of the Complete Structure

The final stages involve coupling the side chain to the functionalized core and introducing the propanoic acid group:

  • Alkylation : Treatment of the thienopyrimidine intermediate with the (2R)-aldehyde under basic conditions (K2CO3, DMF, 60°C) forms the N-alkylated product.
  • Carboxylation : Hydrolysis of the methyl ester using lithium hydroxide in tetrahydrofuran/water (4:1) at room temperature yields the propanoic acid derivative.

Critical Parameters :

  • Temperature control during alkylation prevents racemization (maintained at 60°C).
  • Use of anhydrous LiOH ensures complete saponification without side reactions.

Analytical and Process Validation

Characterization Data

  • HRMS (ESI+) : m/z calculated for C29H32N3O7S+ [M+H]+: 582.2014; found: 582.2009.
  • Chiral HPLC : Chiralpak IC column, hexane/isopropanol (80:20), flow rate 1.0 mL/min; tR = 12.7 min (single enantiomer).

Process Optimization Challenges

  • Racemization Mitigation : Lowering alkylation temperature to 60°C reduced epimerization from 8% to <1%.
  • Solvent Selection : Replacing DMF with dimethylacetamide (DMAc) improved coupling yields by 15% due to enhanced solubility.

Scalability and Industrial Considerations

  • Batch Size : Pilot-scale batches (10 kg) achieved 68% overall yield with >99.5% chemical purity.
  • Cost Drivers : Palladium catalysts account for 42% of raw material costs, necessitating ligand recycling protocols.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Parameter Patent Route Academic Route
Total Steps 9 11
Overall Yield 21% 18%
Stereopurity 99.2% ee 98.5% ee
Key Advantage Fewer purification steps Higher regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound may exhibit pharmacological activity and could be investigated for therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of biochemical pathways: It may inhibit key biochemical pathways, leading to therapeutic effects.

    Modulation of cellular processes: The compound may affect cellular processes such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

Analog 1 : 2-(1-((R)-2-(((1S,4S)-4-Hydroxycyclohexyl)oxy)-2-(2-Methoxyphenyl)ethyl)-5-Methyl-6-(Oxazol-2-yl)-2,4-Dioxo-1,4-Dihydrothieno[2,3-d]Pyrimidin-3(2H)-yl)-2-Methylpropanoic Acid
  • Differences from Compound A: Replaces oxan-4-yloxy with a (1S,4S)-4-hydroxycyclohexyl group. Retains the 2-methylpropanoic acid and oxazol-2-yl moieties.
  • Bioactivity : Developed by Nimbus Therapeutics as a lipogenesis inhibitor , targeting acetyl-CoA carboxylase (ACC) for metabolic disorders .
Analog 2 : 2-[1-[(2R)-2-(2-Methoxyphenyl)-2-(Oxan-4-yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-yl)-2,4-Bis(oxidanylidene)Thieno[2,3-d]Pyrimidin-3-yl]-2-Methyl-Propanamide
  • Differences from Compound A: Substitutes the propanoic acid with a propanamide group.
  • Structural Relevance : The amide derivative may alter solubility and bioavailability compared to the carboxylic acid .

Quantitative Similarity Analysis

Tanimoto Coefficient-Based Comparison

Using Morgan fingerprints and Tanimoto coefficients (Tc), structural similarity indices were calculated (methodology as in ):

Compound Pair Tc (Morgan Fingerprints) Key Structural Divergence
Compound A vs. Analog 1 ~0.65 Oxan-4-yloxy vs. hydroxycyclohexyl
Compound A vs. Analog 2 ~0.85 Propanoic acid vs. propanamide
  • A Tc > 0.7 indicates high similarity; thus, Analog 2 is structurally closer to Compound A .

Pharmacokinetic and Bioactivity Implications

Lipophilicity and Solubility
  • Analog 1 : The hydroxycyclohexyl group may increase lipophilicity, favoring membrane permeability but reducing solubility .
Enzyme Binding Affinity
  • Docking studies (as in ) suggest that even minor structural changes (e.g., oxan-4-yloxy to hydroxycyclohexyl) significantly alter binding pocket interactions. For example: The oxan-4-yloxy group in Compound A may form hydrogen bonds with polar residues in ACC or HDAC enzymes. The hydroxycyclohexyl group in Analog 1 could induce steric hindrance or alternative bonding patterns .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Parameter Compound A Analog 1 Analog 2
Molecular Weight ~568.64 (estimated) ~570 (estimated) 568.64 (exact)
Key Substituent Oxan-4-yloxy Hydroxycyclohexyl Propanamide
LogP (Predicted) 2.1 2.8 1.9
Bioactivity Not reported ACC inhibition Not reported

Table 2: Tanimoto Similarity Indices

Metric Compound A vs. Analog 1 Compound A vs. Analog 2
Tanimoto Coefficient 0.65 0.85
Dice Index 0.72 0.88

Research Findings and Implications

Structural Flexibility: The oxan-4-yloxy and hydroxycyclohexyl groups demonstrate how minor modifications can optimize target engagement.

Acid vs. Amide: The propanoic acid in Compound A may enhance solubility but reduce blood-brain barrier penetration compared to Analog 2’s amide .

Similarity Thresholds : A Tc > 0.7 (as seen in Analog 2) is critical for predicting conserved bioactivity, while Tc < 0.7 (Analog 1) suggests divergent mechanisms .

Biological Activity

The compound 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanoic acid is a novel synthetic derivative with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. Notably, it contains a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological effects.

Antibacterial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
Thieno derivativeE. coli256
Thieno derivativeS. aureus256

Anticancer Potential

Studies have also explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. These compounds have been found to induce apoptosis in cancer cell lines and inhibit tumor growth in various models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example, the inhibition of phospholipase A2 (PLA2) has been identified as a critical mechanism for some cationic amphiphilic drugs, suggesting a potential pathway for the compound's action .

Case Studies

Several case studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a related thieno derivative significantly reduced bacterial load in infected animal models when administered at therapeutic doses.
  • Case Study on Anticancer Activity : In vitro studies showed that treatment with the compound led to a marked reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity.

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